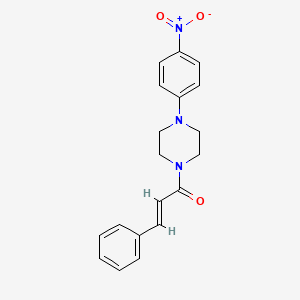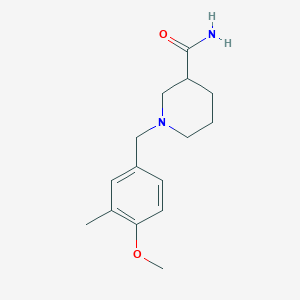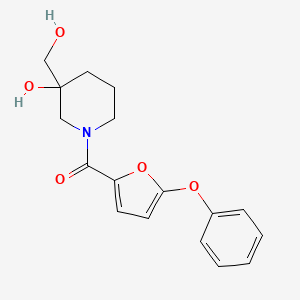![molecular formula C20H23NO3 B5364079 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. This compound has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions.
Mechanism of Action
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one is a potent and selective antagonist of the purinergic P2X3 receptor, which is a ligand-gated ion channel that is expressed in sensory neurons. By blocking the P2X3 receptor, this compound reduces the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the release of neurotransmitters such as glutamate and substance P, reducing the activity of nociceptive neurons, reducing airway hyperresponsiveness, and reducing cough reflex sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in lab experiments is its high potency and selectivity for the P2X3 receptor, which allows for precise targeting of this receptor. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are many potential future directions for research on 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of more potent and selective P2X3 receptor antagonists that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of this compound in other conditions, such as asthma, chronic obstructive pulmonary disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes beyond pain signaling.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one involves the reaction of 4-methoxyphenacyl bromide with 4-propoxyaniline in the presence of potassium carbonate and copper powder. This reaction leads to the formation of the intermediate product, which is then treated with acetic anhydride and sodium acetate to obtain the final product. The purity of this compound can be improved by recrystallization from ethanol or ethyl acetate.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and other conditions. In pain management, this compound has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer pain in animal models. In respiratory disorders, this compound has been shown to be effective in reducing airway hyperresponsiveness and cough in animal models.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-13-24-19-11-7-17(8-12-19)21-15(2)14-20(22)16-5-9-18(23-3)10-6-16/h5-12,14,21H,4,13H2,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVWRXMKNJTLSF-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)

![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)


![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)

![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)